5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine: is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a fluorinated benzaldehyde derivative.
Substitution Reactions:
Sulfonylation and Piperazine Addition: The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions, followed by the addition of piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing sulfonyl groups to thiols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal research, this compound is being explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs aimed at treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to interact with specific molecular targets makes it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrimidine: Lacks the fluorine and sulfonylpiperazine groups, resulting in different biological activity.
5-Fluoropyrimidine: Contains the fluorine atom but lacks the phenyl and sulfonylpiperazine groups.
Pyrrolidinylpiperazine Derivatives: Similar in structure but may have different substituents on the pyrimidine core.
Uniqueness
5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-4-phenyl-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-16-17(15-6-2-1-3-7-15)20-14-21-18(16)22-10-12-24(13-11-22)27(25,26)23-8-4-5-9-23/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKZNJGASQJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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